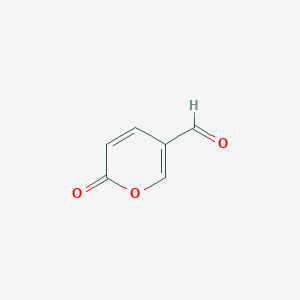

2-Oxo-2H-pyran-5-carbaldehyde

Description

2-Oxo-2H-pyran-5-carbaldehyde is a heterocyclic organic compound featuring a six-membered pyran ring with one oxygen atom. The structure includes an oxo (keto) group at position 2 and an aldehyde functional group at position 5. Its reactivity is influenced by the electron-withdrawing oxo group and the aldehyde’s electrophilic nature, making it a candidate for nucleophilic addition and cyclization reactions.

Properties

IUPAC Name |

6-oxopyran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3/c7-3-5-1-2-6(8)9-4-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGOUKMVDWWFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545674 | |

| Record name | 2-Oxo-2H-pyran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18327-02-1 | |

| Record name | 2-Oxo-2H-pyran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2H-pyran-5-carbaldehyde can be achieved through several methods. One common approach involves the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. This multicomponent reaction is efficient and can be carried out using various catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions due to their high efficiency, atom economy, and green reaction conditions. These methods are favored for their ability to produce the compound in high yields with minimal waste.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2H-pyran-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The keto group can be reduced to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under mild conditions.

Major Products:

Oxidation: 2-Oxo-2H-pyran-5-carboxylic acid.

Reduction: 2-Hydroxy-2H-pyran-5-carbaldehyde.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Carbonic Anhydrase Isoforms

Recent studies have highlighted the role of 2-oxo-2H-pyran-5-carbaldehyde derivatives as potent inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with solid tumors. These compounds exhibited selective inhibitory activity in the low nanomolar range, making them promising candidates for cancer therapeutics. The study demonstrated that these derivatives could potentially enhance the efficacy of existing chemotherapeutics like doxorubicin when tested against breast adenocarcinoma cell lines under hypoxic conditions .

Antimicrobial Properties

Another area of research has focused on the antimicrobial properties of this compound derivatives. These compounds have shown effectiveness against various bacterial strains, suggesting their potential use in developing new antibacterial agents. The structure-activity relationship (SAR) studies indicate that modifications to the pyran ring can enhance antimicrobial activity .

Organic Synthesis

Diels-Alder Reactions

This compound serves as a versatile diene in Diels-Alder cycloadditions. Its reactivity allows for the formation of complex bicyclic structures, which are valuable in synthesizing natural products and pharmaceuticals. The efficiency of these reactions can be influenced by the electronic nature of the dienophiles used, providing a pathway for creating diverse molecular architectures .

Multicomponent Reactions

The compound is also utilized in multicomponent reactions (MCRs), which are essential for synthesizing diverse molecular structures efficiently. For instance, MCRs involving this compound have been reported to yield various derivatives with potential biological activities. These reactions are advantageous due to their simplicity and ability to minimize waste while maximizing product diversity .

Materials Science

Synthesis of Functional Polymers

In materials science, this compound has been explored for synthesizing functional polymers. Its reactive aldehyde group allows it to participate in polymerization processes, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices .

Green Chemistry Approaches

Recent advancements in green chemistry have emphasized the sustainable synthesis of this compound derivatives from renewable resources. This approach not only reduces environmental impact but also enhances the accessibility of these valuable compounds for research and industry .

Case Studies

Mechanism of Action

The mechanism of action of 2-Oxo-2H-pyran-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The keto group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural and functional similarities between 2-Oxo-2H-pyran-5-carbaldehyde and its analogs allow for comparative analysis of their properties and applications. Below, we focus on 5-Methoxy-4-oxo-4H-pyran-2-carbaldehyde (CAS 35438-43-8), a closely related compound documented in the provided evidence .

Structural and Functional Differences

Key Observations:

Positional Isomerism: The oxo and aldehyde groups occupy distinct positions, altering electronic distribution. In contrast, the methoxy group in 5-Methoxy-4-oxo-4H-pyran-2-carbaldehyde acts as an electron-donating substituent, reducing reactivity at C2 .

Steric Effects : The methoxy group in the analog introduces steric hindrance, which may limit its participation in certain reactions compared to the unsubstituted aldehyde in the target compound.

Synthetic Utility : The absence of a methoxy group in this compound makes it more reactive toward nucleophiles, whereas the analog’s methoxy group could stabilize intermediates in multi-step syntheses .

Physicochemical and Commercial Considerations

- Purity and Availability: 5-Methoxy-4-oxo-4H-pyran-2-carbaldehyde is available commercially with a purity ≥95% but is listed as discontinued for certain quantities (e.g., 10 mg and 100 mg batches) . No direct data on the commercial status of this compound is provided in the evidence.

- Stability : The methoxy group in the analog may enhance stability under acidic conditions compared to the aldehyde-dominated reactivity of the target compound.

Research Implications

The structural variations between these compounds highlight the importance of substituent positioning in tuning reactivity and functionality. For example:

- Drug Discovery : this compound’s aldehyde group could serve as a site for covalent inhibitor design, while the analog’s methoxy group might improve pharmacokinetic properties .

- Material Science : The conjugated system in this compound may support applications in organic electronics, whereas the analog’s steric bulk could hinder π-π stacking.

Biological Activity

2-Oxo-2H-pyran-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound is characterized by a pyran ring with an aldehyde functional group. Its structural formula can be represented as follows:

This compound is known for its ability to undergo various chemical transformations, which can enhance its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness similar to established antibiotics. In particular, studies have highlighted its potential against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Properties

The compound has also demonstrated antiviral activity, particularly against influenza viruses. Mechanistic studies suggest that it may inhibit viral replication by interfering with the viral RNA polymerase complex . This activity positions it as a candidate for further development in antiviral therapies.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death . Its cytotoxic effects are attributed to the formation of reactive oxygen species (ROS), which can damage cellular components.

The biological activity of this compound can be attributed to several mechanisms:

- Formation of Schiff Bases : The aldehyde group can react with amino acids in proteins, forming Schiff bases that may alter protein function.

- Reactive Oxygen Species Generation : The compound induces oxidative stress within cells, contributing to its anticancer effects.

- Inhibition of Viral Enzymes : By targeting viral polymerases, it disrupts the replication cycle of viruses.

Case Studies

Q & A

Q. What methodologies are recommended for analyzing the environmental impact of this compound degradation products?

- Methodological Answer :

- Ecotoxicology Assays : Test acute toxicity using Daphnia magna or algal growth inhibition tests (OECD 202/201).

- LC-MS/MS Quantification : Monitor degradation metabolites in simulated wastewater .

Data Contradiction and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.